molecular formula C18H11ClN2O B1672061 Fascaplysin CAS No. 14719-57-2

Fascaplysin

Cat. No.: B1672061
CAS No.: 14719-57-2
M. Wt: 306.7 g/mol
InChI Key: PWUOOJVYZQILBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fascaplysin is a marine-derived alkaloid first isolated from the sponge Fascaplysinopsis spp. in 1986. Its structure comprises a planar β-carboline core fused with an indole ring, forming a pentacyclic aromatic system. This compound exhibits diverse biological activities, including antitumor, antibacterial, and anti-angiogenic properties. Its primary mechanisms of action include:

  • Cyclin-dependent kinase 4 (CDK4) inhibition (IC₅₀ = 350 nM) .
  • DNA intercalation, disrupting replication and transcription .
  • Modulation of key signaling pathways (e.g., PI3K/Akt/mTOR, AMPK) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O.ClH/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20;/h1-10H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUOOJVYZQILBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114719-57-2
Record name Fascaplysin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114719-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fascaplysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114719572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Scientific Research Applications

Anticancer Activity

Fascaplysin has demonstrated significant anticancer properties across a variety of cancer cell lines. Its mechanisms include inducing apoptosis and ferroptosis, inhibiting cell migration, and modulating key signaling pathways.

Case Studies

  • Small Cell Lung Cancer (SCLC) : In vitro studies indicated that this compound exhibited high cytotoxicity against SCLC cell lines, leading to significant tumor growth inhibition in murine models. Treatment resulted in reduced expression of proliferating cell nuclear antigen (PCNA), indicating effective cytostasis .
  • Non-Small Cell Lung Cancer (NSCLC) : this compound not only induced apoptosis but also enhanced anti-PD-1 therapy efficacy in NSCLC models. The compound's ability to regulate the Wnt/β-catenin signaling pathway further underscores its potential as a therapeutic agent against this type of cancer .

Other Therapeutic Applications

Beyond its anticancer properties, this compound has shown promise in other medical fields:

  • Neurodegenerative Diseases : this compound has been identified as a potent inhibitor of acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology. It demonstrated non-competitive inhibition with selectivity for acetylcholinesterase over butyrylcholinesterase, suggesting potential for development as an anti-Alzheimer agent .
  • Combination Therapies : Research indicates that this compound can enhance the effects of other chemotherapeutics when used in combination, suggesting its role in multi-drug regimens for improved therapeutic outcomes .

Summary Table of this compound Applications

Application AreaMechanism/EffectReference
Anticancer ActivityInduces apoptosis and ferroptosis
Small Cell Lung CancerHigh cytotoxicity; induces G1/G0 phase arrest
Non-Small Cell Lung CancerEnhances anti-PD-1 therapy efficacy
Neurodegenerative DiseasesInhibits acetylcholinesterase
Combination TherapiesSynergistic effects with other drugs

Comparison with Similar Compounds

Comparison with Similar Compounds

Fascaplysin derivatives and structurally related compounds have been synthesized to optimize selectivity, reduce toxicity, and enhance pharmacokinetic properties. Below is a detailed comparison:

Table 1: Key this compound Derivatives and Their Properties

Compound Structural Modification Biological Activity Mechanism Insights Toxicity Insights References
This compound Parent compound - IC₅₀: 0.2–1.1 μM (tumor cells)
- Antibacterial (Gram-positive MRSA)
- CDK4 inhibition
- DNA intercalation
- Akt/mTOR pathway modulation
High cytotoxicity (DNA damage)
9-Phenylthis compound (7) Phenyl group at C-9 - MIC: 0.5 μg/mL (MRSA)
- Antitumor (Ehrlich carcinoma)
- Targets FtsZ (bacterial cell division)
- Synergizes with CDK4 inhibitors
ED₅₀ similar to this compound in vivo
3,10-Dibromothis compound (8) Bromine at C-3 and C-10 - Suppresses cancer cell metabolism at non-cytotoxic doses - Activates E2F1 transcription factor
- Induces ROS-mediated DNA damage
Reduced cytotoxicity
6-/7-tert-Butylthis compound Bulky tert-butyl group - IC₅₀: ~7x lower DNA intercalation vs. This compound - Maintains cytotoxicity via non-DNA targets (e.g., kinases) Mitigated DNA toxicity
4-Chlorothis compound (4-CF) Chlorine at C-4 - IC₅₀: 4 μM (breast cancer) - Inhibits PI3K/Akt/mTOR pathway
- Effects reversible by VEGF/Akt inhibitors
Cytotoxicity linked to VEGF signaling
Non-planar β-carboline derivatives Disrupted planar structure - IC₅₀: 3–16 μM (tumor cells) - Retains CDK4 inhibition
- No DNA intercalation
Reduced toxicity to normal cells

Key Findings from Comparative Studies

Position-Specific Activity :

  • The C-9 phenyl substitution in 9-phenylthis compound enhances antibacterial activity against MRSA by 10-fold compared to this compound, but positional isomers (C-7 or C-8 phenyl) lose potency . This highlights the critical role of substituent placement in target binding.
  • Bromination at C-3 and C-10 (3,10-dibromothis compound) reduces cytotoxicity while retaining antitumor activity through E2F1 activation and ROS induction .

Mechanistic Divergence: 6-/7-tert-butylthis compound reduces DNA intercalation by 7-fold but maintains cytotoxicity, suggesting alternative targets like kinases or stress-response pathways . Non-planar derivatives (e.g., tetrahydro-β-carbolines) decouple CDK4 inhibition from DNA damage, lowering toxicity while preserving antitumor effects (e.g., compound a7 with IC₅₀ = 2.91 μM in HeLa cells) .

Pathway Modulation :

  • This compound and 7-chloro-fascaplysin both inhibit the PI3K/Akt/mTOR axis but differ in downstream effects; the latter specifically downregulates HIF-1α and MMP-9 in breast cancer .
  • 4-Chlorothis compound ’s cytotoxicity is reversible by VEGF neutralization, linking its activity to angiogenesis pathways .

In Vitro vs. In Vivo Discrepancies :

  • Despite superior in vitro antibacterial activity, 9-phenylthis compound showed comparable in vivo ED₅₀ to this compound, likely due to pharmacokinetic limitations .

Table 2: Selectivity and Toxicity Profiles

Compound Tumor Cell IC₅₀ (μM) Normal Cell IC₅₀ (μM) Selectivity Index (SI)* Major Toxicity Driver
This compound 0.2–1.1 1.5–3.0 1.3–15 DNA intercalation
9-Phenylthis compound 0.5–2.0 2.0–5.0 2.5–10 FtsZ binding
3,10-Dibromothis compound 5.0–10.0 >50 >5 ROS induction
Non-planar a7 2.91 119.54 41 CDK4 inhibition

*SI = Normal cell IC₅₀ / Tumor cell IC₅₀

Q & A

Q. What experimental approaches are used to determine Fascaplysin’s cytotoxic effects on cancer cells?

Researchers employ the CCK-8 assay to calculate IC50 values (e.g., 2.923 µM for A549 NSCLC cells) and colony formation assays to assess proliferation inhibition . Flow cytometry with Annexin V/PI staining quantifies apoptosis induction, while cell cycle analysis identifies G0/G1 phase arrest via cyclin-dependent kinase (CDK) inhibition . These methods are complemented by Western blotting to evaluate apoptosis-related proteins (e.g., Bax/Bcl-2 ratio) .

Q. How do researchers validate this compound’s selectivity for CDK4 over other kinases?

Kinase inhibition assays using recombinant CDK4/cyclin D1 and CDK2/cyclin E complexes reveal IC50 values (e.g., 0.4 µM for CDK4 vs. 500 µM for CDK2). Molecular docking and free energy perturbation calculations further confirm selectivity, highlighting the role of this compound’s cationic structure in binding CDK4’s ATP pocket .

Q. What in vivo models are utilized to test this compound’s antitumor efficacy?

The ICR mouse S180 sarcoma model demonstrates dose-dependent tumor suppression (52% inhibition at high doses) with histopathological analysis of liver/kidney safety . For NSCLC, syngeneic mouse models evaluate this compound’s synergy with anti-PD-1 therapy, measuring tumor volume reduction and immune cell infiltration (e.g., CD8+ T cells) via flow cytometry .

Q. How is this compound’s impact on epithelial-mesenchymal transition (EMT) assessed?

Transwell migration assays quantify cell invasion suppression, while immunoblotting detects EMT markers (e.g., N-cadherin downregulation, E-cadherin upregulation). Immunofluorescence validates protein localization changes, linking this compound to Wnt/β-catenin pathway modulation .

Advanced Research Questions

Q. What methodologies confirm this compound’s induction of ferroptosis in NSCLC cells?

Intracellular Fe²⁺ and lipid ROS levels are measured via fluorescent probes (e.g., C11-BODIPY). Iron chelators (e.g., DFO) rescue cell death, confirming iron dependency. Western blotting evaluates ferroptosis markers (GPX4, SLC7A11) and endoplasmic reticulum stress proteins (e.g., CHOP), while transmission electron microscopy identifies mitochondrial shrinkage .

Q. How do computational models explain this compound’s CDK4 selectivity?

Molecular dynamics simulations compare binding poses of this compound in CDK4 vs. CDK2. Free energy calculations reveal stronger interactions with CDK4’s Lys35 and Asp97 residues due to electrostatic complementarity. Charge derivatization studies (neutral vs. cationic forms) further validate the role of positive charge in selectivity .

Q. What strategies address this compound’s dual induction of apoptosis and ferroptosis?

Co-treatment with inhibitors (Z-VAD for apoptosis, DFO for ferroptosis) identifies dominant death pathways via CCK-8 assays. Mitochondrial membrane potential (ΔΨm) is assessed using JC-1 dye, while caspase-3 activation and Bcl-2/Bax ratios differentiate apoptotic mechanisms .

Q. How are this compound derivatives optimized for reduced toxicity and enhanced efficacy?

Structure-activity relationship (SAR) studies modify the core scaffold with halogen substitutions (e.g., 3-bromo-, 7-phenyl-fascaplysin), improving glioma cell inhibition (IC50 < 0.005 µM). Toxicity profiling in non-cancerous cells and pharmacokinetic studies in murine models guide derivative selection .

Q. What approaches evaluate this compound’s immunomodulatory effects via PD-L1 upregulation?

Flow cytometry quantifies PD-L1 expression in treated NSCLC cells. In vivo, combination therapy with anti-PD-1 antibodies is tested in syngeneic models, with tumor RNA-seq analyzing interferon-γ (IFN-γ) pathway activation and immune cell recruitment .

Q. How do researchers resolve contradictions in this compound’s pro-survival vs. pro-death roles?

Dose- and time-dependent studies differentiate cytostatic (low doses, G1 arrest) vs. cytotoxic (high doses, apoptosis/ferroptosis) effects. RNA interference (e.g., siRNA against p8) identifies cytoprotective autophagy mechanisms in vascular endothelial cells, contextualizing cell-type-specific responses .

Methodological Considerations

  • Data Contradictions : Conflicting results on autophagy (protective vs. lethal) are addressed by cell-type-specific assays (e.g., leukemia HL-60 vs. NSCLC A549) and time-lapsed ROS measurements .
  • Experimental Design : For in vivo studies, sample sizes are calculated using power analysis to ensure statistical significance (e.g., n ≥ 6 mice/group) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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